![molecular formula C13H8BrFO B13935287 4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)
4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde is an organic compound with the molecular formula C13H8BrFO. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The presence of bromine and fluorine atoms on the biphenyl structure makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a biphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces an acyl group onto the biphenyl structure.
Halogenation: The introduction of bromine and fluorine atoms can be achieved through halogenation reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3). Fluorination can be achieved using fluorine gas (F2) or other fluorinating agents.
Formylation: The final step involves the introduction of the formyl group (-CHO) to obtain the carboxaldehyde functionality. This can be achieved using formylation reagents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms makes the compound reactive towards electrophilic aromatic substitution reactions. Common reagents include nitrating agents (HNO3/H2SO4) and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
科学研究应用
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets.
相似化合物的比较
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar structure but with different substitution pattern.
4-Bromo-4’-fluorobiphenyl: Another biphenyl derivative with bromine and fluorine atoms.
4-Bromo-3-fluoro-1,1’-biphenyl: A closely related compound with a similar substitution pattern.
Uniqueness
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde is unique due to the presence of both bromine and fluorine atoms on the biphenyl structure, along with the formyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H8BrFO |
|---|---|
分子量 |
279.10 g/mol |
IUPAC 名称 |
4-(4-bromo-3-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |
InChI 键 |
XFTLQVZTYCJMSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


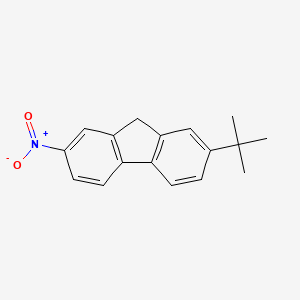
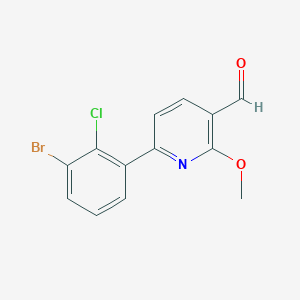

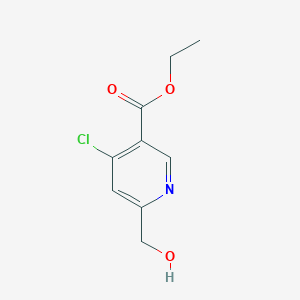
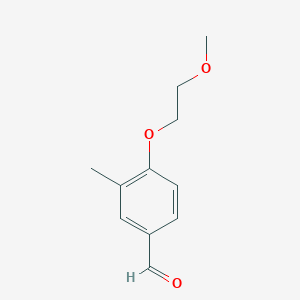
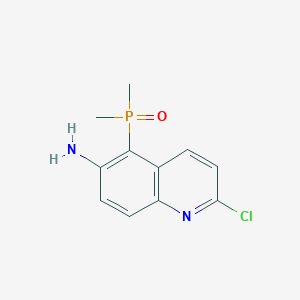
![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
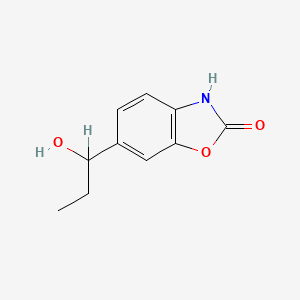
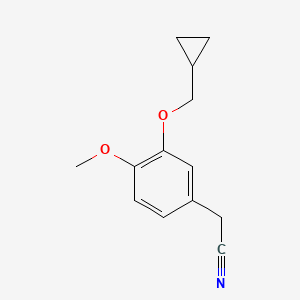
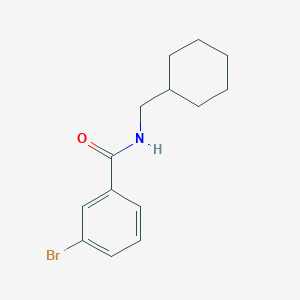

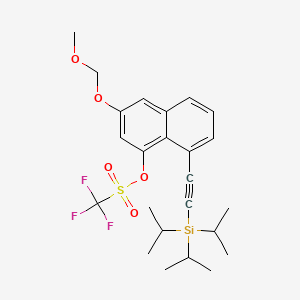
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
